Methyl 3,5-difluoro-4-formylbenzoate
Overview
Description
Methyl 3,5-difluoro-4-formylbenzoate: is an organic compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a formyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-4-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, ensuring the complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3,5-difluoro-4-carboxybenzoic acid.
Reduction: Methyl 3,5-difluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3,5-difluoro-4-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of fluorinated compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It is also investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of methyl 3,5-difluoro-4-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3,5-difluoro-4-formylbenzoate: is similar to other fluorinated benzoates such as methyl 3,5-difluoro-4-hydroxymethylbenzoate and methyl 3,5-difluoro-4-carboxybenzoate.
This compound: can be compared to non-fluorinated analogs like methyl 4-formylbenzoate and methyl 4-hydroxymethylbenzoate.
Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics. These features make it distinct from its non-fluorinated counterparts and valuable in various applications .
Properties
IUPAC Name |
methyl 3,5-difluoro-4-formylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCMSWUXFXYAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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